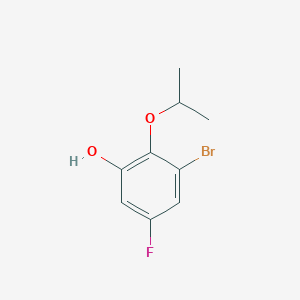

3-Bromo-5-fluoro-2-isopropoxyphenol

Description

3-Bromo-5-fluoro-2-isopropoxyphenol is a halogenated phenolic compound featuring a bromine atom at position 3, a fluorine atom at position 5, and an isopropoxy group at position 2 of the phenol ring.

The fluorine atom, a strong electron-withdrawing group (EWG), and bromine (moderate EWG) further influence the compound’s acidity and reactivity.

Properties

IUPAC Name |

3-bromo-5-fluoro-2-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO2/c1-5(2)13-9-7(10)3-6(11)4-8(9)12/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQOJSGAXJOPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680251 | |

| Record name | 3-Bromo-5-fluoro-2-[(propan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026796-58-6 | |

| Record name | 3-Bromo-5-fluoro-2-[(propan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-isopropoxyphenol typically involves the following steps:

Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Isopropoxylation: The isopropoxy group can be introduced through an etherification reaction using isopropyl alcohol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-isopropoxyphenol can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Electrophilic Substitution: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution Products: Depending on the substituents introduced, various derivatives of this compound can be formed.

Oxidation Products: Quinones and other oxidized phenolic compounds.

Reduction Products: Hydroquinones and reduced phenolic compounds.

Scientific Research Applications

Organic Synthesis

3-Bromo-5-fluoro-2-isopropoxyphenol serves as a valuable building block for synthesizing more complex organic molecules. Its unique substitution pattern allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development:

- Fluorescent Probes: Its optical properties may allow it to function as a fluorescent probe in biological systems, aiding in imaging and tracking cellular processes.

- Protein Interaction Studies: The ability of this compound to form hydrogen bonds with proteins suggests potential roles in studying enzyme-substrate interactions, which is critical for drug design.

Materials Science

Due to its unique chemical properties, this compound can be employed in developing new materials, particularly those requiring specific electronic or optical characteristics.

Case Studies and Research Findings

Research indicates that compounds like this compound can significantly impact biological systems:

- Fluorescent Properties: Studies have shown that the introduction of fluorine enhances lipophilicity, improving bioavailability and interaction with biological targets.

- Therapeutic Potential: Ongoing research into the mechanisms of action suggests that this compound could modify protein activity, presenting opportunities for therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-isopropoxyphenol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine, fluorine, and isopropoxy groups can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

The following table compares 3-bromo-5-fluoro-2-isopropoxyphenol with structurally similar compounds from the evidence:

Key Observations:

Lipophilicity : The isopropoxy group in the target compound increases lipophilicity compared to methoxy () or chloro substituents (), making it more suitable for lipid-rich environments.

Acidity: Fluorine and bromine in the target compound lower the pKa of the phenolic -OH compared to non-halogenated analogs. However, 3-bromo-5-chloro-2-fluorophenol () may exhibit higher acidity due to the stronger electron-withdrawing effect of chlorine.

Reactivity : The boronic acid derivatives () are tailored for cross-coupling reactions, whereas the target compound’s isopropoxy group could act as a leaving group under acidic or nucleophilic conditions.

Research Findings and Challenges

- Knowledge Gaps: Limited experimental data on the target compound’s physicochemical properties (e.g., solubility, melting point) necessitate further studies.

Biological Activity

3-Bromo-5-fluoro-2-isopropoxyphenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. The presence of both bromine and fluorine atoms, along with an isopropoxy group, contributes to its unique chemical properties and reactivity. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₁BrF O₂. The structural characteristics include:

- Bromine atom at position 3

- Fluorine atom at position 5

- Isopropoxy group at position 2

These substituents influence the compound's hydrophobicity and lipophilicity, which are critical for its solubility and interaction with biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to arise from several mechanisms:

- Protein Interaction : The compound may interact with specific proteins or enzymes via hydrogen bonding, potentially altering their functional activity. This interaction could lead to modulation of biochemical pathways, making it a candidate for pharmacological studies.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound could exhibit similar effects against various pathogens. The introduction of halogens like bromine has been associated with enhanced antimicrobial properties in related phenolic compounds .

- Endocrine Disruption Potential : As a phenolic compound, it may exhibit endocrine-disrupting properties, which have been observed in other halogenated phenols. This raises concerns about its safety profile and necessitates further investigation into its effects on hormonal pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound.

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-4-methoxyphenol | Bromine at position 3, methoxy at 4 | Known for antioxidant properties |

| This compound | Bromine at position 3, fluorine at 5 | Potential antimicrobial activity |

| 4-Isopropoxyphenol | Isopropoxy group at position 4 | Lacks halogen substitution |

Experimental Studies

Research has indicated that compounds similar to this compound can significantly affect microbial growth. For instance, studies on brominated phenols have shown increased efficacy against common bacterial strains such as Staphylococcus aureus and Bacillus subtilis, demonstrating a structure-activity relationship where the presence of bromine enhances antimicrobial potency .

Moreover, a study highlighted the role of halogenated compounds in modulating inflammatory responses in vivo. These findings suggest that further exploration of this compound could reveal its potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and MAPK signaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.